REACTION_CXSMILES
|
Cl[S:2]([N:5]=[C:6]=[O:7])(=[O:4])=[O:3].Br[CH2:9][CH2:10][OH:11].[N:12]1[CH:17]=[CH:16][CH:15]=[N:14][C:13]=1[NH2:18].C(N(CC)CC)C>C(Cl)Cl>[O:7]=[C:6]1[N:5]([S:2]([NH:18][C:13]2[N:14]=[CH:15][CH:16]=[CH:17][N:12]=2)(=[O:4])=[O:3])[CH2:9][CH2:10][O:11]1
|
Name
|
|
Quantity
|
0.745 mL
|
Type
|
reactant
|
Smiles
|
BrCCO
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N1=C(N=CC=C1)N
|
Name
|
|
Quantity
|
4.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.913 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)N=C=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 2.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The flask was cooled in an ice-bath for 20 min
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 2 days
|
Duration
|
2 d
|
Type
|
WASH
|
Details
|
The mixture was washed with 2 N aq. HCl
|
Type
|
EXTRACTION
|
Details
|
the aq. layer was extracted with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
The mixture was taken up in a mixture of DCM and EtOAc
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried under a stream of nitrogen
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1OCCN1S(=O)(=O)NC1=NC=CC=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.81 mmol | |
AMOUNT: MASS | 0.93 g | |
YIELD: CALCULATEDPERCENTYIELD | 36.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |